molecular formula C9H12ClNO B2576960 2-Amino-2-(4-chloro-2-methylphenyl)ethanol CAS No. 1270339-61-1

2-Amino-2-(4-chloro-2-methylphenyl)ethanol

Cat. No.: B2576960
CAS No.: 1270339-61-1
M. Wt: 185.65
InChI Key: YPNQALBICLXJLZ-UHFFFAOYSA-N
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Description

2-Amino-2-(4-chloro-2-methylphenyl)ethanol is an organic compound with a molecular formula of C9H12ClNO. This compound is characterized by the presence of an amino group, a hydroxyl group, and a chloro-substituted aromatic ring. It is a versatile compound with various applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-2-(4-chloro-2-methylphenyl)ethanol typically involves the reaction of 4-chloro-2-methylbenzaldehyde with nitromethane to form a nitroalkene intermediate. This intermediate is then reduced using a suitable reducing agent such as sodium borohydride or hydrogen in the presence of a catalyst to yield the desired amino alcohol .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization and distillation .

Chemical Reactions Analysis

Types of Reactions

2-Amino-2-(4-chloro-2-methylphenyl)ethanol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Amino-2-(4-chloro-2-methylphenyl)ethanol has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Amino-2-(4-chloro-2-methylphenyl)ethanol involves its interaction with specific molecular targets. The amino and hydroxyl groups allow it to form hydrogen bonds and interact with enzymes and receptors. These interactions can modulate biological pathways, leading to various pharmacological effects .

Comparison with Similar Compounds

Similar Compounds

    2-Amino-4-methylphenol: Similar structure but lacks the chloro substituent.

    4-Chloro-2-methylbenzylamine: Similar structure but lacks the hydroxyl group.

    2-Amino-2-(4-chlorophenyl)ethanol: Similar structure but lacks the methyl group.

Uniqueness

2-Amino-2-(4-chloro-2-methylphenyl)ethanol is unique due to the combination of its amino, hydroxyl, and chloro-substituted aromatic ring. This unique structure imparts specific chemical reactivity and biological activity, making it valuable in various applications .

Properties

IUPAC Name

2-amino-2-(4-chloro-2-methylphenyl)ethanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12ClNO/c1-6-4-7(10)2-3-8(6)9(11)5-12/h2-4,9,12H,5,11H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YPNQALBICLXJLZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)Cl)C(CO)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

185.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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